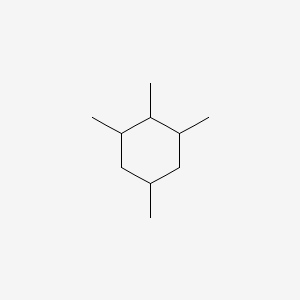
1,2,3,5-Tetramethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetramethylcyclohexane is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
1,2,3,5-Tetramethylcyclohexane can be synthesized through several methods:
Chemical Reactions Analysis
1,2,3,5-Tetramethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols.
Substitution: Halogenation reactions can occur when this compound is treated with halogens (e.g., chlorine or bromine) under specific conditions. .
Scientific Research Applications
1,2,3,5-Tetramethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it valuable for studying steric effects and conformational analysis.
Biology: In biological research, it is used to study the effects of methylation on cyclohexane derivatives and their interactions with biological molecules.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the pharmacokinetics and metabolism of methylated cyclohexanes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of 1,2,3,5-tetramethylcyclohexane involves its interactions with various molecular targets. The compound’s methyl groups can influence its binding affinity and reactivity with other molecules. The pathways involved in its mechanism of action include:
Steric Effects: The presence of four methyl groups creates steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Hydrophobic Interactions: The hydrophobic nature of the methyl groups enhances the compound’s solubility in nonpolar solvents and its interactions with hydrophobic regions of biological molecules
Comparison with Similar Compounds
1,2,3,5-Tetramethylcyclohexane can be compared with other similar compounds, such as:
1,1,3,5-Tetramethylcyclohexane: This compound has a different arrangement of methyl groups, leading to variations in its chemical properties and reactivity.
1,1,2,5-Tetramethylcyclohexane: Another isomer with a distinct methyl group arrangement, affecting its steric and electronic properties.
Cyclohexane Derivatives: Other substituted cyclohexanes, such as methylcyclohexane and dimethylcyclohexane, can be compared based on their steric and electronic effects.
Properties
CAS No. |
3726-36-1 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,2,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-7-5-8(2)10(4)9(3)6-7/h7-10H,5-6H2,1-4H3 |
InChI Key |
HLPYGMSCWOQRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



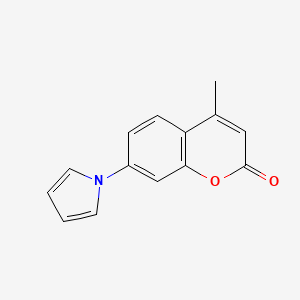
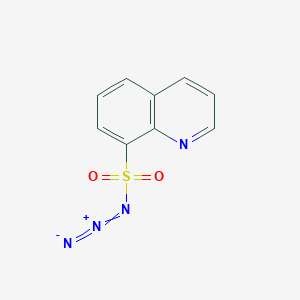
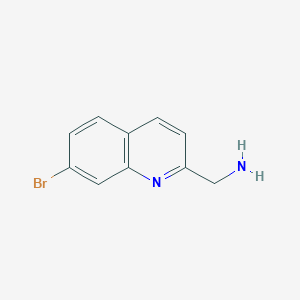

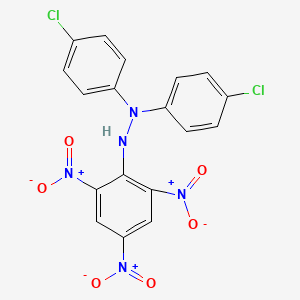
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
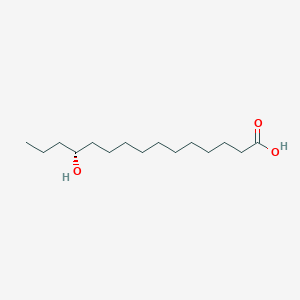
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
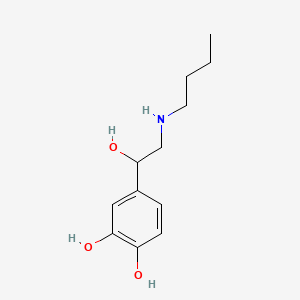
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
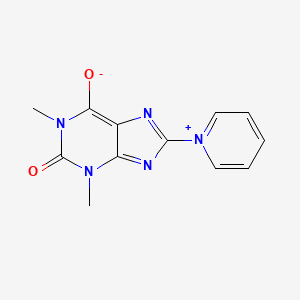

![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
